molecular formula C16H24N2O2S B5526001 2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5526001
M. Wt: 308.4 g/mol
InChI Key: YQCSDMWKHKLBAD-UHFFFAOYSA-N
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Description

The diazaspiro[5.5]undecane scaffold is a prominent feature in various heterocyclic compounds, known for its presence in molecules demonstrating significant pharmaceutical activities. The interest in such spiro compounds arises from their unique structural features, which contribute to their biological and chemical properties.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves multicomponent reactions, including the Michael addition of lithium enolates to tetrasubstituted olefins or the double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. These methods allow for the introduction of various substituents, enhancing the compound's diversity and potential bioactivity (Ahmed et al., 2012); (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, involving the fusion of a cyclohexane ring with a diaza component. This structure is pivotal in determining the compound's reactivity and interaction with biological targets. NMR and X-ray crystallography are commonly used techniques for structural elucidation, providing detailed insights into the compound's conformation and stereochemistry (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including catalytic transformations and aminomethylation, leading to a wide array of functionalized compounds. These reactions are instrumental in modifying the compound's chemical properties for specific applications, such as enhancing its antiviral or antihypertensive activities (Li et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The spirocyclic configuration often results in compounds with distinct physical properties, which can affect their pharmacokinetic profile and solubility in various solvents (Aggarwal et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are influenced by the diazaspiro[5.5]undecane core. These compounds exhibit a range of activities, from antiviral to antihypertensive, attributed to their ability to interact with specific receptors or enzymes. The synthesis methods and substituent patterns play a crucial role in determining these properties and their potential applications in medicinal chemistry (Clark et al., 1983).

Scientific Research Applications

Pharmaceutical Applications

Diazaspiro compounds, including those structurally related to the specified molecule, have been explored for their potential in treating various diseases. For instance, compounds with the diazaspiro[5.5]undecane scaffold have been investigated as CCR8 antagonists, which are useful in treating chemokine-mediated diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007). Furthermore, some 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown significant antihypertensive activity, highlighting the therapeutic potential of diazaspiro compounds in cardiovascular diseases (Clark et al., 1983).

Synthetic Methodologies

The synthetic versatility of diazaspiro compounds allows for the creation of diverse chemical entities. An efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction has been reported, showcasing a method that could potentially be applied to synthesize compounds similar to "2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one" (Aggarwal et al., 2014).

Material Science Applications

Although not directly related to the compound , diazaspiro compounds have been explored in material sciences as well. The emulsion polymerization of certain diazaspiro compounds with 2-hydroxyethyl methacrylate demonstrates the potential of these molecules in developing new materials, possibly influencing the development of biomaterials and drug delivery systems (Nita et al., 2011).

properties

IUPAC Name

2-(2-hydroxyethyl)-9-(thiophen-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-9-8-18-13-16(3-1-15(18)20)4-6-17(7-5-16)11-14-2-10-21-12-14/h2,10,12,19H,1,3-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCSDMWKHKLBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CSC=C3)CN(C1=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

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